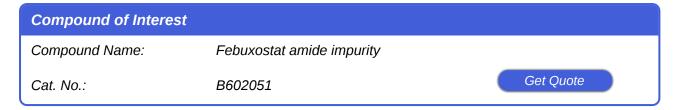


Navigating the Landscape of Febuxostat Amide Impurity Reference Standards: A Comparative Guide

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For researchers and professionals in drug development and quality control, obtaining highpurity reference standards for impurities is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of the availability and analytical methodologies for the **Febuxostat amide impurity** reference standard, a key related substance in the production of the gout medication Febuxostat.

Availability and Sourcing

The **Febuxostat amide impurity**, chemically known as 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS No. 1239233-86-3), is available from several specialized chemical suppliers. While direct online pricing is often not available, requiring a formal quote request, the following table summarizes key suppliers and the information they provide. This allows for a streamlined procurement process by consolidating the initial sourcing information.



Supplier	Product Name	CAS No.	Molecular Formula	Additional Information Provided
SynZeal	Febuxostat Amide Impurity	1239233-86-3	C16H18N2O4S	Certificate of Analysis (COA) and analytical data are supplied with the product. [1]
MedchemExpres s	Febuxostat amide impurity (Standard)	Not explicitly listed, but implied	Not explicitly listed	Intended for research and analytical applications.[2]
Veeprho	Febuxostat Amide Impurity	1239233-86-3	C16H18N2O4S	Described as an associated impurity of Febuxostat.[3]
Simson Pharma	Febuxostat Amide Impurity	1239233-86-3	C16H18N2O4S	Accompanied by a Certificate of Analysis.[4]
SynThink	Febuxostat Amide Impurity	1239233-86-3	C16H18N2O4S	A comprehensive characterization data package is provided, including 1H-NMR, Mass Spec, HPLC, IR, and TGA.[5]
ChemScene	Febuxostat amide impurity	1239233-86-3	C16H18N2O4S	Purity is stated as ≥98%.[6]
Ambeed	Febuxostat amide impurity	Not explicitly listed	Not explicitly listed	Mentioned as an impurity used in analysis and



drug stability studies.[7]

Note: Pricing for these reference standards is typically provided upon request from the respective suppliers.

Performance Evaluation: Analytical Methodologies

The performance and purity of the **Febuxostat amide impurity** reference standard are primarily assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Several validated methods have been published, providing a robust framework for quality control analysis.

Experimental Protocol: RP-HPLC for Febuxostat and Its Impurities

This section details a common RP-HPLC method adapted from published literature for the separation and quantification of Febuxostat and its related substances, including the amide impurity.[8]

- 1. Chromatographic Conditions:
- Column: Nucleosil C18 (250 x 4.6mm, 5μm) or equivalent.
- Mobile Phase A: A mixture of 10 mM ammonium acetate buffer (pH 4.0, adjusted with 0.2% triethylamine) and acetonitrile (15:85, v/v). Some methods may use a gradient elution with a buffer like triethylamine in water adjusted to a specific pH with orthophosphoric acid.[8]
- Mobile Phase B (for gradient elution): Acetonitrile.
- Flow Rate: 1.2 mL/min.[8]
- Detection: UV at 275 nm.[8]
- Column Temperature: Ambient.
- 2. Preparation of Solutions:

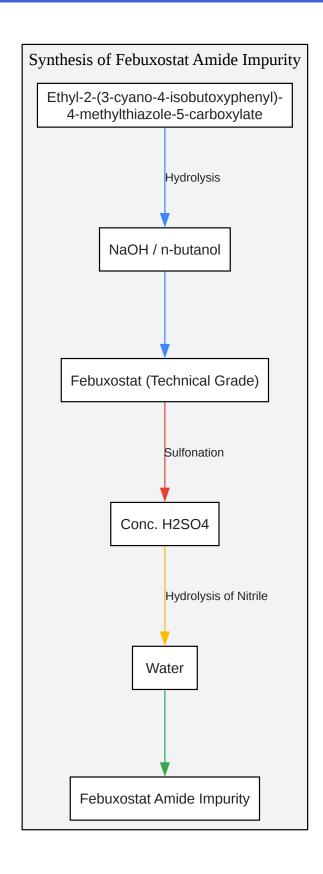


- Standard Solution: A known concentration of the **Febuxostat amide impurity** reference standard is prepared in a suitable diluent (e.g., a mixture of the mobile phase).
- Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.
- 3. System Suitability:
- The system is deemed suitable for use if parameters such as theoretical plates, tailing factor, and resolution between the impurity and the main peak meet the predefined criteria. For instance, the tailing factor for the analyte and impurity peaks should not be more than 2.0, and the resolution between peaks should be not less than 2.0.
- 4. Data Analysis:
- The amount of the **Febuxostat amide impurity** in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in its chromatogram.

Synthesis Workflow of Febuxostat Amide Impurity

Understanding the synthesis of the impurity can be crucial for analytical method development and troubleshooting. The following diagram illustrates a reported synthesis pathway for the **Febuxostat amide impurity**.[10]





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A simplified workflow for the synthesis of **Febuxostat amide impurity**.



In conclusion, while direct price comparisons for **Febuxostat amide impurity** reference standards are not readily available without direct inquiry, a number of reputable suppliers can provide this critical material. The well-documented RP-HPLC methods offer a solid foundation for its analysis, ensuring accurate quality control of Febuxostat drug substances and products. Researchers are encouraged to contact the suppliers listed to obtain quotes and further technical information.

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